

Application Notes and Protocols for ACBI1 in Synthetic Lethality Cancer Studies

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B15581074

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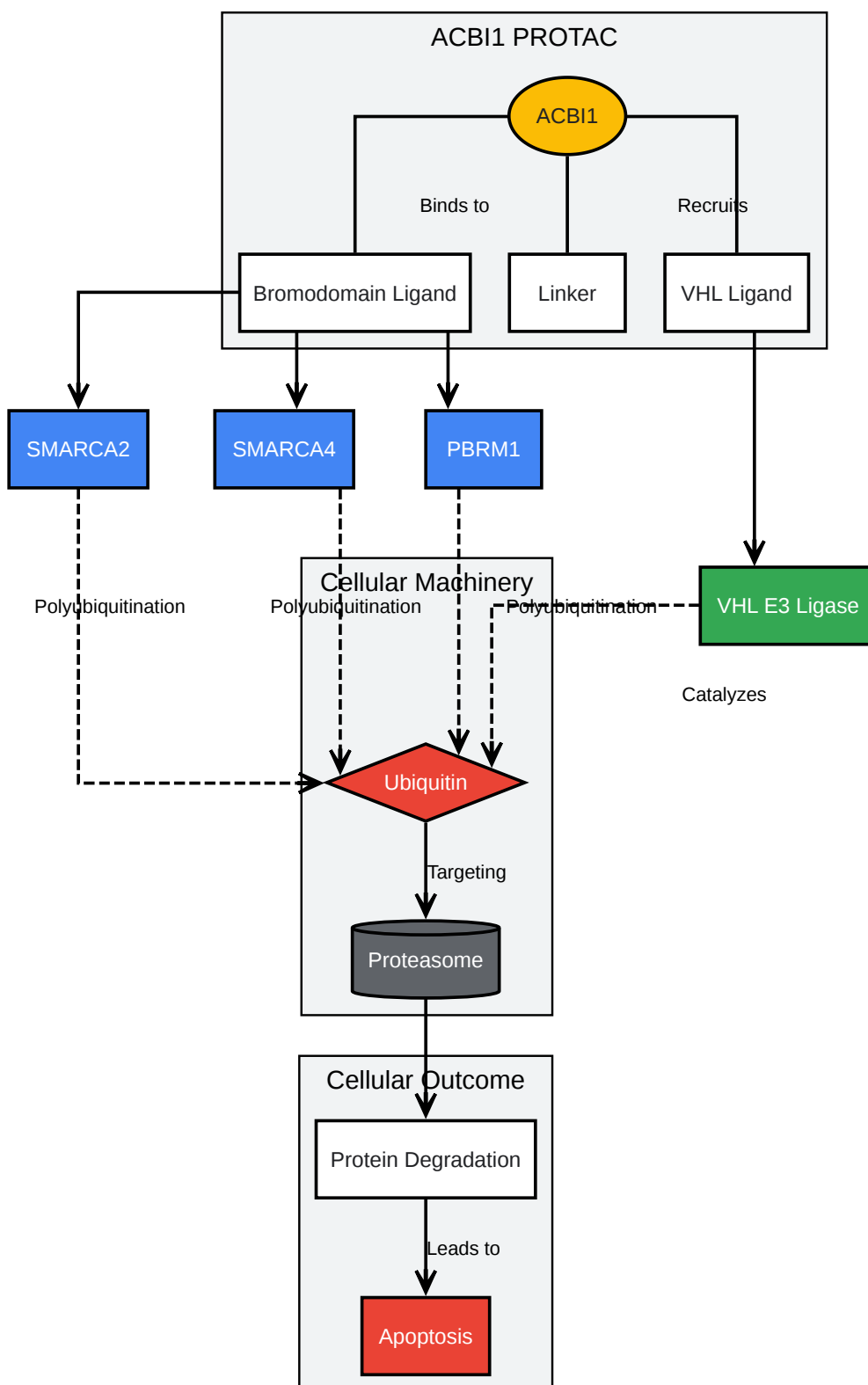
For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] This molecule leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target these proteins for ubiquitination and subsequent proteasomal degradation.[2][4][5] The degradation of these key chromatin remodelers has been shown to induce anti-proliferative effects and apoptosis in cancer cells, particularly demonstrating a synthetic lethal relationship in cancers with mutations in the BAF complex, such as SMARCA4-deficient tumors.[3][5][6] These application notes provide a comprehensive guide for utilizing **ACBI1** to investigate synthetic lethality in cancer research.

Mechanism of Action

ACBI1 is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This ternary complex formation (Target-**ACBI1**-VHL) facilitates the polyubiquitination of the target proteins, marking them for degradation by the proteasome. In SMARCA4-mutant cancers, tumor cells often become dependent on the residual activity of its paralog, SMARCA2.[7] By degrading SMARCA2, **ACBI1** exploits this dependency, leading to cell cycle arrest and apoptosis in a synthetic lethal manner.



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Figure 1: Mechanism of action of **ACBI1**.

Data Presentation

In Vitro Degradation and Anti-proliferative Activity of **ACBI1**

Cell Line	Target Protein	DC50 (nM)	IC50 (nM)	Cancer Type	Reference
MV-4-11	SMARCA2	6	29	Acute Myeloid Leukemia	[1] [6] [8]
MV-4-11	SMARCA4	11	-	Acute Myeloid Leukemia	[1] [6] [8]
MV-4-11	PBRM1	32	-	Acute Myeloid Leukemia	[1] [6] [8]
NCI-H1568	SMARCA2	3.3	68	Non-Small Cell Lung Cancer	[6] [8]
NCI-H1568	PBRM1	15.6	-	Non-Small Cell Lung Cancer	[8]
SK-MEL-5	-	-	77	Melanoma	[9]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is for verifying the degradation of SMARCA2, SMARCA4, and PBRM1 in cancer cells following **ACBI1** treatment.

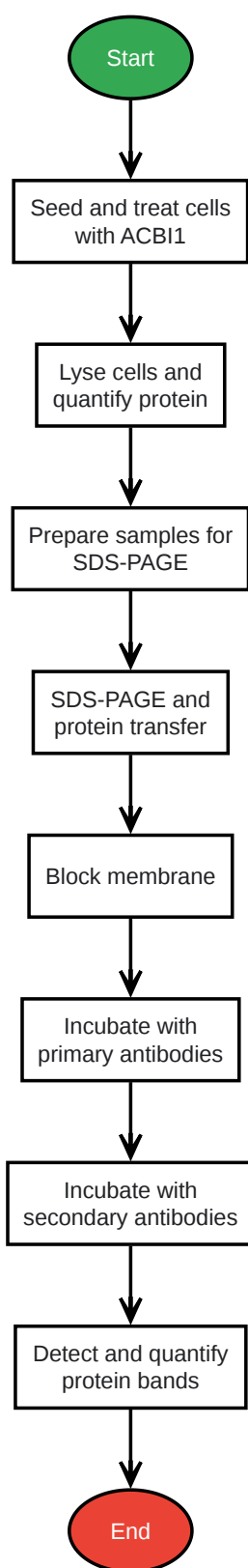
Materials:

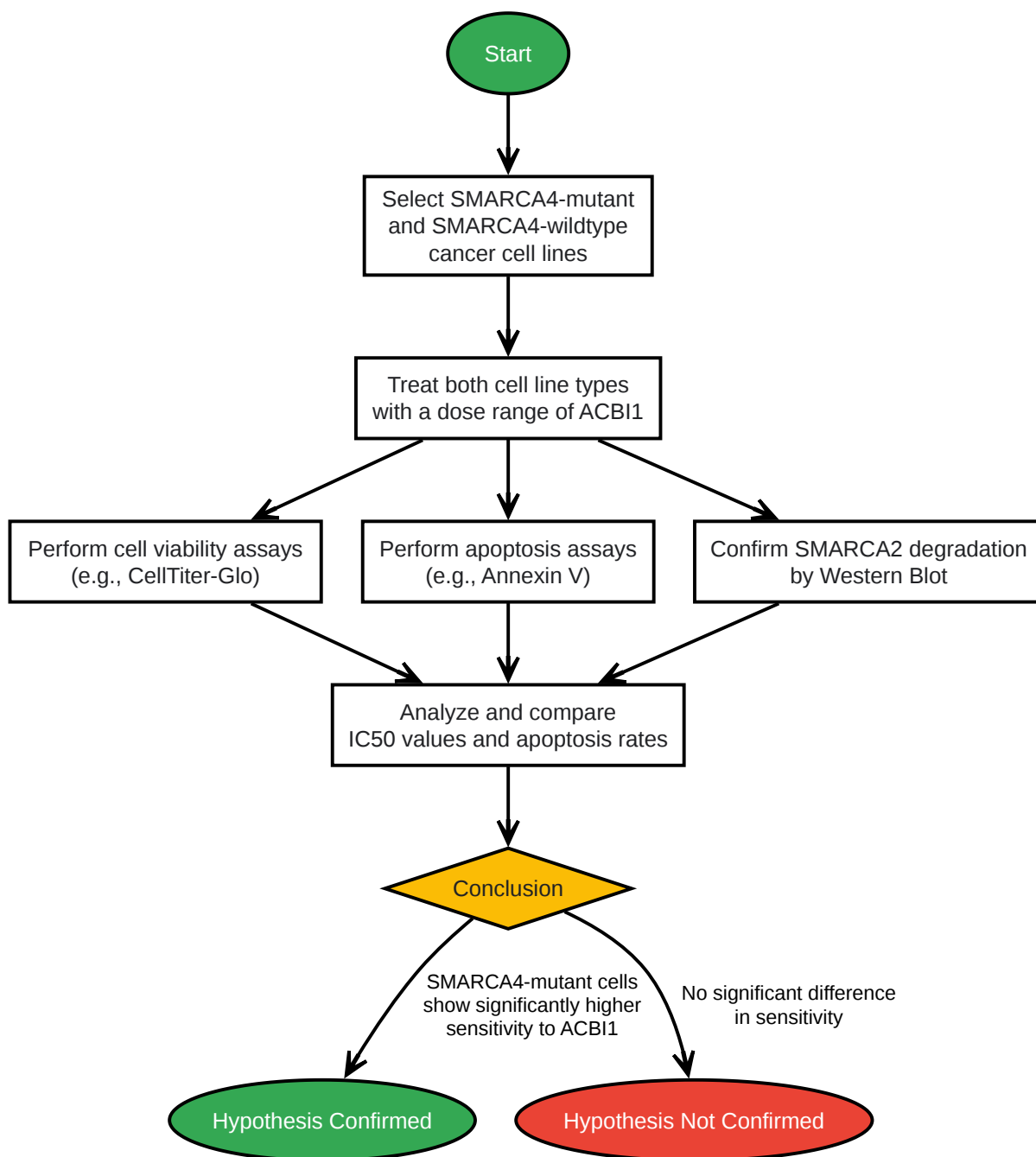
- Cancer cell lines (e.g., MV-4-11, NCI-H1568)

- **ACBI1** (and cis-**ACBI1** as a negative control)
- DMSO (vehicle control)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-SMARCA2
 - Rabbit anti-SMARCA4
 - Rabbit anti-PBRM1
 - Mouse or rabbit anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **ACBI1** (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 18 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.





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